molecular formula C23H19ClN6O2 B610976 SR-4326 CAS No. 1164153-25-6

SR-4326

Cat. No.: B610976
CAS No.: 1164153-25-6
M. Wt: 446.89
InChI Key: KVVQUXAGSWSMKF-UHFFFAOYSA-N
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Description

SR-4326 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It exhibits moderate solubility (0.24 mg/mL) and a calculated log P (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on the computational model used .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst and potassium phosphate as a base .

Properties

CAS No.

1164153-25-6

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.89

IUPAC Name

3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-(5-methyl-3-pyridinyl)-benzamide

InChI

InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32)

InChI Key

KVVQUXAGSWSMKF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C)=CN=C1)C2=CC=CC(N3N=CC(NC(NC4=CC=CC=C4Cl)=O)=C3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-4326;  SR 4326;  SR4326; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : this compound contains bromine and chlorine at adjacent positions, whereas analogs vary in halogen placement (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro). This affects electronic properties and steric hindrance, influencing receptor binding .
  • Solubility : this compound has higher solubility (0.24 mg/mL) compared to analogs (0.12–0.18 mg/mL), likely due to its balanced log P values .

Pharmacological and Bioactivity Profiles

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
BBB Permeability Yes No No
GI Absorption High Moderate Low
CYP Inhibition None CYP3A4 (Weak) None
Bioavailability Score 0.55 0.42 0.38

Key Insights :

  • BBB Penetration : this compound’s BBB permeability distinguishes it from analogs, making it a candidate for CNS-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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SR-4326
Reactant of Route 2
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